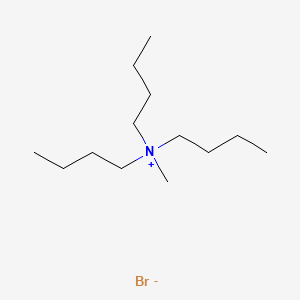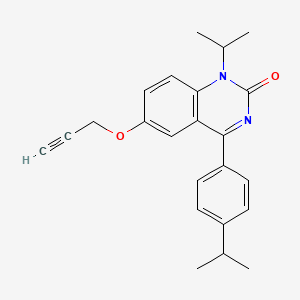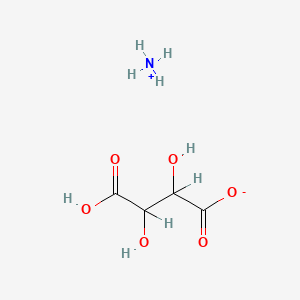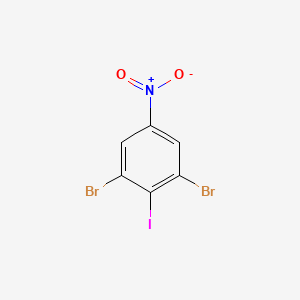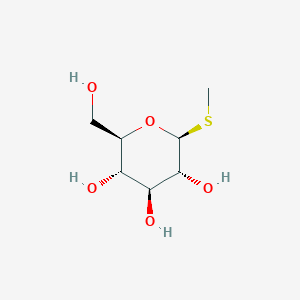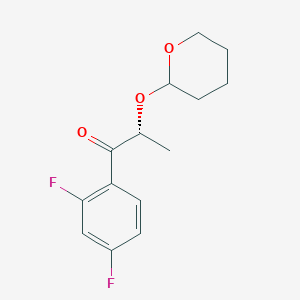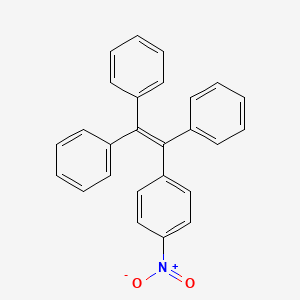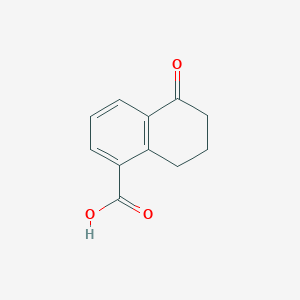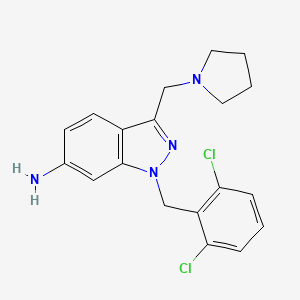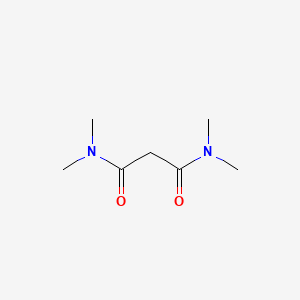
N,N,N',N'-四甲基丙二酰胺
描述
N,N,N',N'-Tetramethylmalonamide: (TMMA) is a chemical compound with the molecular formula C₇H₁₄N₂O₂. It is a derivative of malonamide where all four hydrogen atoms on the nitrogen atoms are replaced by methyl groups. This compound is known for its high solvency and is used in various industrial and scientific applications.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: TMMA can be synthesized through the reaction of dimethylamine with chloroacetic acid followed by further methylation.
Industrial Production Methods: The industrial production of TMMA involves large-scale chemical synthesis under controlled conditions to ensure purity and yield.
Types of Reactions:
Oxidation: TMMA can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert TMMA into its reduced forms.
Substitution: TMMA can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as hydroxide or alkoxide ions are typically involved.
Major Products Formed:
Oxidation Products: Various carboxylic acids and esters.
Reduction Products: Alcohols and amines.
Substitution Products: Amides and esters.
科学研究应用
Chemistry: TMMA is used as a solvent and reagent in organic synthesis. Biology: It is employed in biochemical studies for protein denaturation and extraction processes. Medicine: TMMA is explored for its potential use in drug delivery systems. Industry: It is utilized in the extraction of metals and in the production of polymers and resins.
作用机制
Target of Action
N,N,N’,N’-Tetramethylmalonamide (TMMA) primarily targets the lanthanides, a series of metallic chemical elements . The lanthanides play a crucial role in various industrial applications, including the reprocessing of spent nuclear fuel .
Mode of Action
N,N,N’,N’-Tetramethylmalonamide interacts with its targets, the lanthanides, by forming coordination compounds . These compounds vary in their spatial ligand arrangement, coordination numbers, and ligand denticities as we move across the lanthanide series .
Biochemical Pathways
The interaction of N,N,N’,N’-Tetramethylmalonamide with the lanthanides affects the liquid-liquid extraction processes used in the reprocessing of spent nuclear fuel . This interaction influences the distribution ratios and efficacy of these separations .
Result of Action
The molecular and cellular effects of N,N,N’,N’-Tetramethylmalonamide’s action primarily involve the formation of coordination compounds with the lanthanides . These compounds can exist as discrete charge-neutral complexes or charged molecular anion-cation pairs .
Action Environment
The action, efficacy, and stability of N,N,N’,N’-Tetramethylmalonamide can be influenced by environmental factors such as the presence of other chemical species and the pH of the environment . For instance, under typical acidic conditions, N,N,N’,N’-Tetramethylmalonamide can successfully extract all of the Ln(III) and An(III) into the organic phase .
生化分析
Biochemical Properties
N,N,N’,N’-Tetramethylmalonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with lanthanide ions, which are crucial for understanding the coordination chemistry of rare-earth metals . These interactions are essential for processes such as liquid-liquid extraction used in nuclear fuel reprocessing . The compound’s ability to form stable complexes with metal ions highlights its importance in biochemical applications.
Cellular Effects
N,N,N’,N’-Tetramethylmalonamide influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of specific genes involved in metabolic pathways . Additionally, it has been observed to impact cell signaling by interacting with key proteins and enzymes, thereby modulating cellular responses. These effects underscore the compound’s potential in regulating cellular functions and its relevance in biochemical research.
Molecular Mechanism
The molecular mechanism of N,N,N’,N’-Tetramethylmalonamide involves its binding interactions with biomolecules. It can act as a ligand, forming complexes with metal ions and other biomolecules . These interactions can lead to enzyme inhibition or activation, depending on the specific context. For example, the compound has been shown to reduce Ce(IV) to Ce(III) in ethanol media, indicating its role in redox reactions . Such mechanisms are crucial for understanding the compound’s biochemical effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N,N’,N’-Tetramethylmalonamide can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that the compound remains stable under inert gas conditions but can degrade when exposed to air . Long-term studies have shown that its effects on cellular function can vary, with potential changes in gene expression and metabolic activity over extended periods. These temporal effects are critical for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of N,N,N’,N’-Tetramethylmalonamide vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Studies have indicated that high doses of the compound can cause toxic effects, including skin and eye irritation . Understanding the dosage effects is essential for determining safe and effective concentrations for research and potential therapeutic applications.
Metabolic Pathways
N,N,N’,N’-Tetramethylmalonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in redox reactions, such as the reduction of Ce(IV) to Ce(III), highlights its involvement in oxidative processes . These interactions are crucial for maintaining cellular homeostasis and understanding the compound’s impact on metabolic pathways.
Transport and Distribution
The transport and distribution of N,N,N’,N’-Tetramethylmalonamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to specific cellular compartments
Subcellular Localization
N,N,N’,N’-Tetramethylmalonamide’s subcellular localization is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and designing targeted therapeutic strategies.
相似化合物的比较
Dimethylformamide (DMF): Similar solvent properties but different molecular structure.
N-Methyl-2-pyrrolidone (NMP): Used in similar applications but with higher boiling point.
N,N-Dimethylacetamide (DMA): Another solvent with comparable reactivity.
Uniqueness: TMMA stands out due to its specific combination of methyl groups on the nitrogen atoms, which influences its solvency and reactivity compared to other similar compounds.
属性
IUPAC Name |
N,N,N',N'-tetramethylpropanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-8(2)6(10)5-7(11)9(3)4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXCXILUIVQCHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450366 | |
| Record name | N,N,N',N'-Tetramethylmalonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7313-22-6 | |
| Record name | N,N,N',N'-Tetramethylmalonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-Tetramethylmalonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


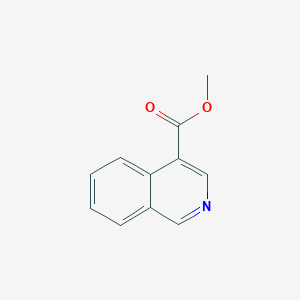

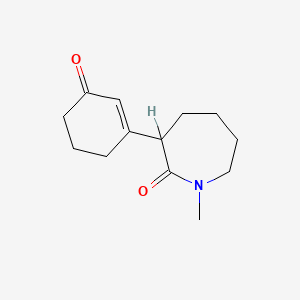
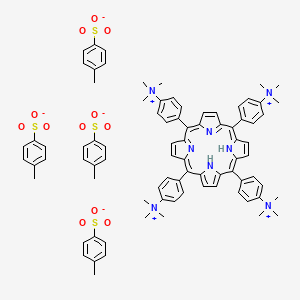
![(2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1589588.png)
